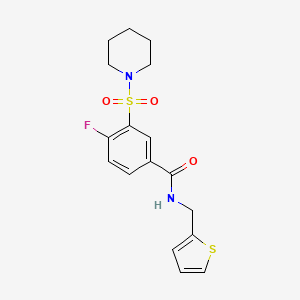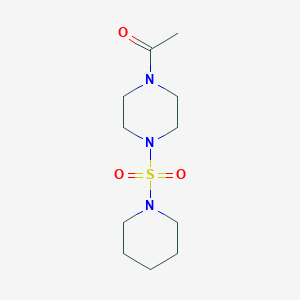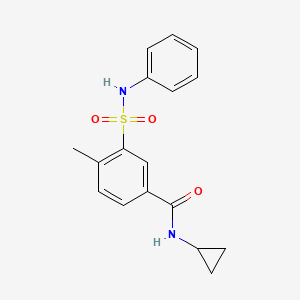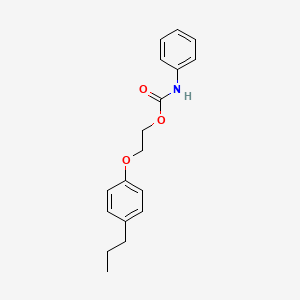
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
作用機序
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide works by irreversibly binding to the BTK enzyme, thereby inhibiting its activity and downstream signaling pathways. BTK plays a key role in the activation of the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound disrupts this pathway and induces apoptosis (programmed cell death) in B-cell tumors.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to effectively inhibit BTK activity and induce apoptosis in B-cell tumors. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been well-tolerated in preclinical studies and early-phase clinical trials, with manageable adverse events.
実験室実験の利点と制限
One advantage of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. This compound has also shown good efficacy in preclinical models of B-cell malignancies, and has the potential to be used as a monotherapy or in combination with other targeted therapies. One limitation of this compound is its irreversible binding to BTK, which may limit its use in patients with pre-existing BTK mutations or resistance to other BTK inhibitors.
将来の方向性
There are several future directions for the development and clinical use of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide. One direction is the evaluation of this compound in combination with other targeted agents, such as venetoclax or lenalidomide, to enhance its efficacy and overcome resistance mechanisms. Another direction is the exploration of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia or follicular lymphoma. Additionally, the identification of biomarkers that predict response to this compound could help guide patient selection and improve clinical outcomes.
合成法
The synthesis of 4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-thiophenemethylamine with 4-fluorobenzoyl chloride to yield the intermediate 4-fluoro-N-(2-thienylmethyl)benzamide. This intermediate is then reacted with piperidine and p-toluenesulfonic acid to yield the final product, this compound. The synthesis of this compound has been reported in several scientific publications.
科学的研究の応用
4-fluoro-3-(1-piperidinylsulfonyl)-N-(2-thienylmethyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting BTK activity and suppressing the growth of B-cell tumors. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with CLL, MCL, and DLBCL. In addition to its potential as a monotherapy, this compound is also being evaluated in combination with other targeted therapies and chemotherapy agents.
特性
IUPAC Name |
4-fluoro-3-piperidin-1-ylsulfonyl-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S2/c18-15-7-6-13(17(21)19-12-14-5-4-10-24-14)11-16(15)25(22,23)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUAYMRSUDHYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)



![ethyl 4-{3-[(4-chlorobenzyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4949267.png)

![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)

![ethyl 4-amino-2-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4949324.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4949328.png)
![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4949342.png)
